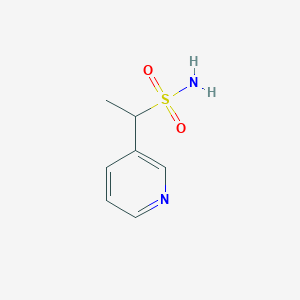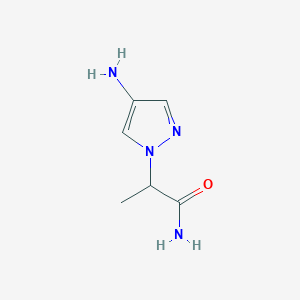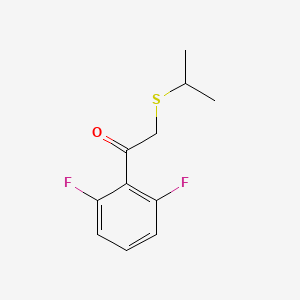
1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound that features a difluorophenyl group and an isopropylthio group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzene and isopropylthiol.
Formation of Intermediate: The 2,6-difluorobenzene undergoes a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(2,6-difluorophenyl)ethan-1-one.
Thioether Formation: The intermediate is then reacted with isopropylthiol under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,6-Difluorophenyl)ethan-1-one: Lacks the isopropylthio group, which may affect its reactivity and applications.
1-(2,6-Difluorophenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of an isopropylthio group.
Uniqueness
1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of both the difluorophenyl and isopropylthio groups, which may confer distinct chemical properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C11H12F2OS |
|---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
1-(2,6-difluorophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H12F2OS/c1-7(2)15-6-10(14)11-8(12)4-3-5-9(11)13/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
KEJYZUHCNMWMNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCC(=O)C1=C(C=CC=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
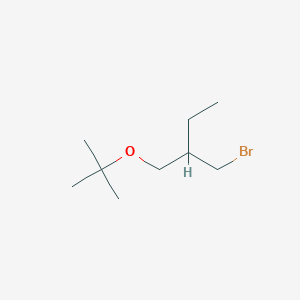
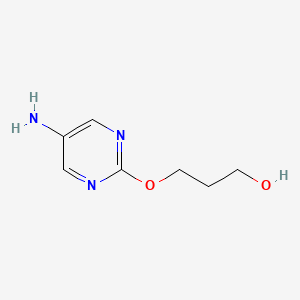
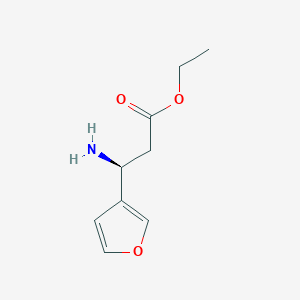
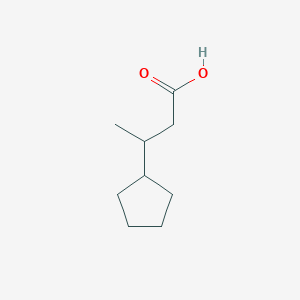
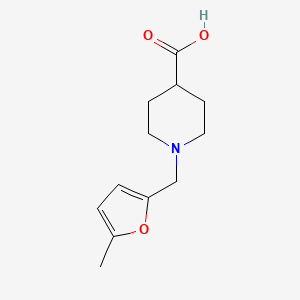

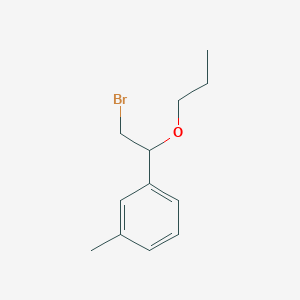
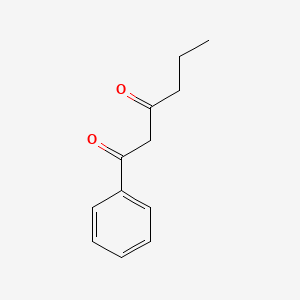
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
